![molecular formula C6H4BrN3 B1373547 4-Bromo-1H-pyrazolo[3,4-C]pyridine CAS No. 1032943-43-3](/img/structure/B1373547.png)
4-Bromo-1H-pyrazolo[3,4-C]pyridine
Overview
Description
4-Bromo-1H-pyrazolo[3,4-C]pyridine is a heterocyclic compound that belongs to the pyrazole family . It is a five-membered ring that contains nitrogen and carbon atoms . This compound is commonly used as a building block in organic synthesis, particularly in the pharmaceutical industry for the development of potential drug candidates .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . For instance, one study described the synthesis of 38 pyrazolo[3,4-b]pyridine derivatives based on scaffold hopping and computer-aided drug design . Another study reported the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives through the treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The molecular structure of 4-Bromo-1H-pyrazolo[3,4-C]pyridine includes a bromine atom attached to the fourth carbon of the pyrazole ring . The empirical formula is C6H4BrN3, and the molecular weight is 198.02 .Chemical Reactions Analysis
4-Bromo-1H-pyrazolo[3,4-C]pyridine has been used in various chemical reactions. For instance, it has been used in the synthesis of kinase inhibitors . In another study, a series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potential anticancer agents .Scientific Research Applications
Fluorescence Studies
Compounds like “4-Bromo-1H-pyrazolo[3,4-C]pyridine” often exhibit strong fluorescence, making them useful in photophysical studies to understand fluorescence properties and their relationship with substitution patterns on heterocyclic rings .
Synthesis of Fused Pyrazolopyridines
These compounds serve as key intermediates in the synthesis of fused pyrazolopyridines, which are important structures in medicinal chemistry due to their biological activities .
Inhibitory Activity in Drug Discovery
Derivatives of pyrazolopyridines have shown significant inhibitory activity in biochemical assays, suggesting potential applications in drug discovery for diseases like cancer .
Biomedical Applications
The pyrazolopyridine scaffold is present in many compounds with biomedical applications, including therapeutic agents and diagnostic tools .
Synthetic Strategies
“4-Bromo-1H-pyrazolo[3,4-C]pyridine” can be used to develop new synthetic strategies for constructing pyrazolopyridine systems, which is a valuable area of research in organic chemistry .
Microwave-Assisted Synthesis
This compound may be used in microwave-assisted synthetic processes to create pyrazolopyridine derivatives more efficiently, which is beneficial for rapid compound library generation .
Mechanism of Action
Target of Action
Pyrazolo-pyridine derivatives, a family to which 4-bromo-1h-pyrazolo[3,4-c]pyridine belongs, have been reported to inhibit tropomyosin receptor kinases (trks) . TRKs are associated with the proliferation and differentiation of cells .
Mode of Action
It’s worth noting that pyrazolo-pyridine derivatives have been reported to inhibit trks . The inhibition of these kinases disrupts their downstream signal transduction pathways, affecting the proliferation, differentiation, and survival of cells .
Biochemical Pathways
Trk inhibitors, like some pyrazolo-pyridine derivatives, are known to disrupt the ras/erk, plc-γ, and pi3k/akt pathways . These pathways are associated with cell proliferation, differentiation, and survival .
Safety and Hazards
Future Directions
The future directions of 4-Bromo-1H-pyrazolo[3,4-C]pyridine research could involve further exploration of its potential as a therapeutic agent. For instance, one study suggested that a derivative of this compound showed promising activity against a cancer cell line and had good plasma stability . Another study suggested that these compounds could be further explored for their antitumor activity .
properties
IUPAC Name |
4-bromo-1H-pyrazolo[3,4-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-2-8-3-6-4(5)1-9-10-6/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGSMEJCZZYNNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)C=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677341 | |
Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1032943-43-3 | |
Record name | 4-Bromo-1H-pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90677341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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